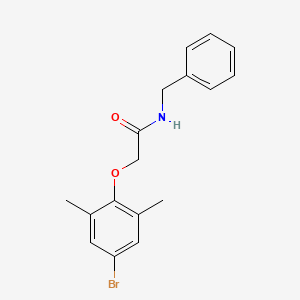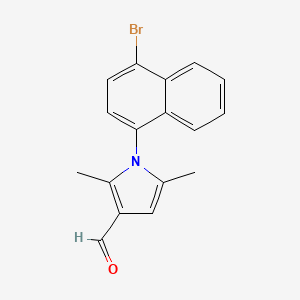
7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbazole derivatives, including "7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one" and its analogs, often involves catalyzed cyclization reactions, using starting materials like 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene. Gram-scale syntheses of related compounds have been successfully conducted, demonstrating efficient routes for producing these molecules (Ma et al., 2014).
Molecular Structure Analysis
The structural confirmation of such compounds, especially methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, has been achieved through X-ray single crystal diffraction studies. These analyses not only confirm the molecular structure but also help reassign previously misidentified compounds (Ma et al., 2014).
Chemical Reactions and Properties
Electrochemical oxidation of carbazole derivatives, including the 7-methoxy variant, has been explored, showing transformations that yield hydroxylated products through processes involving electron transfer and nucleophilic addition. These reactions highlight the compound's reactivity and functional group transformations under electrochemical conditions (Rusling et al., 1984).
Physical Properties Analysis
The investigation into the photophysical properties of carbazole derivatives, including fluorescence behavior in various solvents, has shown that these compounds are sensitive to solvent polarity. This sensitivity is particularly pronounced in the electronic excited state, providing insights into the compound's interactions with its environment and potential applications in material science (Ghosh et al., 2013).
Chemical Properties Analysis
Further chemical properties, such as reactivity towards different chemical reagents and conditions, have been characterized, showing how carbazole derivatives can be modified and functionalized. This includes reactions to produce various hetero-annulated carbazoles, demonstrating the compound's versatility in synthetic organic chemistry (Murali et al., 2017).
Wissenschaftliche Forschungsanwendungen
Photophysics of Derivatives
- A study by Ghosh et al. (2013) explored the photophysical properties of two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds, including a derivative similar to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, showed sensitivity to solvent polarity, particularly in their electronic excited states. This was evidenced through steady-state and time-resolved fluorescence experiments. The study indicates potential applications in areas where solvent polarity sensitivity is crucial, such as in fluorescence-based sensors or probes (Ghosh, Mitra, Saha, & Basu, 2013).
Antitumor Activity
- Murali et al. (2017) reported on the synthesis of hetero annulated carbazoles derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one and their potential as antitumor agents. One of the compounds, a novel pyrimido carbazole, exhibited significant in vitro anti-tumor activity, suggesting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Bacterial Biotransformation
- Waldau et al. (2009) examined the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. This study unveiled the metabolic pathways and byproducts of this transformation, which is relevant for understanding the environmental fate and biotechnological applications of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Synthesis of Carbazole Alkaloids
- The work of Ma et al. (2014) focused on the synthesis of various naturally occurring carbazole alkaloids, including 7-methoxy-9H-carbazole derivatives. These synthesized compounds have implications for pharmaceutical research and development, particularly in the context of natural product synthesis (Ma, Dai, Qiu, Fu, & Ma, 2014).
Hydrogen Bond Sensitive Fluorescent Probes
- Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. These compounds, including a derivative similar to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrated a shift in fluorescence maxima in response to changes in solvent polarity and hydrogen bonding ability. This research suggests potential applications in fluorescence imaging and sensing (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).
Synthesis of Heteroannulated Carbazoles
- Martin and Prasad (2007) investigated the synthesis of isoxazolo- and pyrazolo-fused carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-ones. This study provides insight into the chemical versatility of carbazole derivatives and their potential applications in the development of new pharmaceutical compounds (Martin & Prasad, 2007).
Eigenschaften
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQFLZVUWYPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)


![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)